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Compound of Interest

Compound Name: Lanicemine dihydrochloride

Cat. No.: B1243621

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lanicemine dihydrochloride (formerly
AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. While its
development for depression was discontinued, its unique pharmacological profile and
mechanism of action hold relevance for other neurological disorders characterized by
glutamate system dysregulation. This document consolidates key preclinical and clinical data,
details relevant experimental methodologies, and visualizes critical pathways and workflows.

Core Mechanism of Action

Lanicemine is a hon-competitive, uncompetitive antagonist of the NMDA receptor. It acts by
binding to the dizocilpine (MK-801) site within the ion channel pore, thereby blocking the influx
of Ca2?*. Its defining characteristic is its "low-trapping" nature and fast off-rate kinetics, which
distinguishes it from other NMDA antagonists like ketamine. This profile theoretically allows it to
modulate excessive, pathological NMDA receptor activity while preserving normal physiological
synaptic transmission, potentially leading to a wider therapeutic window and a more favorable
side-effect profile.[1][2][3]

Quantitative Pharmacological Data
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The binding affinity and inhibitory concentrations of Lanicemine have been characterized
across various in vitro systems. These key quantitative parameters are summarized below.

Parameter Value Assay System Reference(s)

o . ) Radioligand Binding
Binding Affinity (Ki) 0.56 - 2.1 yM [1][4]15]
([BH]MK-801)

Radioligand Binding
10.67 uM [6]
([BH]MK-801)

0.5-3.0uM Not Specified [2][3]

nhibitory C (ICs0) 4.7 UM Chinese Hamster (ATE]
nhibitory Conc. -
y > H Ovary (CHO) Cells

6.4 uM Xenopus Oocytes [1][4]15]
NR2A/NR2B NMDAR
4-40 uM [2][3]
Complexes
) In vitro
Channel Trapping 54% [1]

electrophysiology

NR2A/NR2B ICso

) 1.4 Xenopus Oocytes [1]
Ratio

Signaling Pathway

Lanicemine directly blocks the ion channel of the NMDA receptor. This action prevents the
massive calcium influx associated with excitotoxicity, a common pathological mechanism in
several neurological disorders.

NMDA Receptor signaling and site of Lanicemine action.

Application in Post-Traumatic Stress Disorder
(PTSD) and Anxiety

Rationale: PTSD and related anxiety disorders are associated with hyperarousal, stress
sensitization, and impaired fear extinction, processes linked to glutamate dysregulation and
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aberrant NMDA receptor function.[6][7] By modulating NMDA receptor activity, Lanicemine was

hypothesized to normalize these pathological states.

Clinical Data

A Phase 1b randomized, double-blind, placebo-controlled trial investigated Lanicemine in 24

participants with moderate-to-severe PTSD and elevated anxiety-potentiated startle (APS).[2]

[6]

Lanicemine .
Outcome ) . Effect Size |
(100 mg IV) vs. Time Point . Reference(s)
Measure Probability
Placebo
] o 38% probability
Primary: APS T- No significant ) )
) After 3rd Infusion  of outperforming [2][6]
Score difference
placebo
90% chance of
Strong ]
Secondary: APS - ) outperforming
probability of After 1st Infusion [2][6]

T-Score

attenuation

placebo (ES >
0.4)

Cohen'sd =
Exploratory: ) .
High probability 3 days post-3rd -0.75 (93%
CAPS-5 , _ , [6]
of reduction infusion chance of
Hyperarousal )
reduction)
Target Increased ) ]
) During 1st Confirmed target
Engagement: resting-gamma ] [6]
o Infusion engagement
Gamma-EEG activity
) ) Significant
Anxiety (in MDD ] P < 0.05 (HAM-A
improvement vs. 3 weeks [3]

patients)

placebo

Score)

Experimental Protocol: Phase 1b PTSD Clinical Trial
This protocol outlines the methodology used in the NCT03166501 clinical trial.[1][4]

© 2025 BenchChem. All rights reserved.

3/13

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8560553/
https://www.frontiersin.org/journals/psychiatry/articles/10.3389/fpsyt.2019.00846/full
https://pubmed.ncbi.nlm.nih.gov/34254405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8560553/
https://pubmed.ncbi.nlm.nih.gov/34254405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8560553/
https://pubmed.ncbi.nlm.nih.gov/34254405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8560553/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8560553/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8560553/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4195977/
https://www.clinicaltrials.gov/study/NCT03166501
https://pmc.ncbi.nlm.nih.gov/articles/PMC6923195/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1243621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Participant Selection: 24 adults (21-65 years) with a Clinician-Administered PTSD Scale
(CAPS-5) score = 25 and evidence of behavioral sensitization (APS T-score > 2.8) were
enrolled.

o Study Design: A randomized, double-blind, parallel-arm, placebo-controlled design was
used. Participants were randomized (1:1) to receive either Lanicemine or a matching
placebo.

« Intervention: Participants received three 60-minute intravenous infusions of either
Lanicemine (100 mg in saline) or placebo (0.9% saline) over a 5-day period (e.g., Day 1, Day
3, Day 5).

e Primary Endpoint Assessment: The primary outcome was the change in Anxiety-Potentiated
Startle (APS) T-score from pre-treatment baseline to after the third and final infusion. APS
was measured using air puffs to the forehead as startle probes and loud acoustic sounds as
aversive stimuli.

o Secondary and Exploratory Assessments:

o Neurophysiology: Target engagement was assessed using resting-state
electroencephalography (EEG) to measure changes in gamma-band oscillatory activity, 40
Hz auditory steady-state response (ASSR), and P50 sensory gating before and after the
first and third infusions.[4][6]

o Clinical Symptoms: PTSD symptom severity was assessed using the CAPS-5 scale at
baseline and at Day 8 (3 days post-final infusion), with a specific focus on the Criterion E
(hyperarousal) subscale.[6]

o Statistical Analysis: A Bayesian statistical approach was used to evaluate endpoints and
determine the probability of Lanicemine outperforming placebo.

Visualization: PTSD Clinical Trial Workflow
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Workflow diagram for the Phase 1b PTSD clinical trial.

Potential Application in Neuropathic Pain
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Rationale: Neuropathic pain is sustained by mechanisms of central sensitization in the spinal
cord and brain, a process critically dependent on NMDA receptor activation.[8] Therefore,
NMDA antagonists are a rational target for alleviating neuropathic pain. While development of
Lanicemine for pain was discontinued, the following represents a standard preclinical
methodology for evaluating such a compound.

Representative Experimental Protocol: Chronic
Constriction Injury (CCI) Model

This protocol describes a typical approach to induce and assess neuropathic pain in rodents to
test the efficacy of a novel compound.[8]

e Animal Model: Adult male Sprague-Dawley rats (200-2509) are used.
e Induction of Neuropathy (CCI Surgery):

o Animals are anesthetized with isoflurane.

o The common sciatic nerve is exposed at the mid-thigh level.

o Proximal to the trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around
the nerve with about 1 mm spacing between them.

o The ligatures are tightened until they elicit a brief twitch in the respective hind limb.

o The muscle and skin layers are closed with sutures. Sham-operated animals undergo the
same procedure without nerve ligation.

e Drug Administration:

o Following a 14-day post-operative period to allow for the full development of neuropathic
pain, animals are treated with Lanicemine dihydrochloride (e.g., 3, 10, 30 mg/kg) or
vehicle via intraperitoneal (i.p.) injection.

» Behavioral Assessment (Mechanical Allodynia):

o Mechanical sensitivity is assessed using the von Frey filament test.
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o Animals are placed in individual Plexiglas chambers on an elevated mesh floor and
allowed to acclimate for 15-20 minutes.

o A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar
surface of the hind paw.

o The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

o Testing is conducted at baseline (before surgery), post-surgery (before drug
administration), and at various time points after drug administration (e.g., 30, 60, 120
minutes).

o Data Analysis: The 50% PWT is calculated for each animal at each time point. Data are
analyzed using a two-way ANOVA with post-hoc tests to compare drug-treated groups to the
vehicle group.

Visualization: Preclinical Neuropathic Pain Study
Workflow
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Workflow for a preclinical neuropathic pain study.

Other Potential Neurological Applications
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Rationale: The role of NMDA receptor-mediated excitotoxicity is a cornerstone of the
pathophysiology of acute neuronal injury.

 Ischemic Stroke: During a stroke, massive release of glutamate leads to overactivation of
NMDA receptors and subsequent excitotoxic cell death in the ischemic penumbra. Preclinical
and early-phase clinical studies of Lanicemine were conducted for stroke, but development
was discontinued.[6][7]

o Traumatic Brain Injury (TBI): Similar to stroke, TBI involves a primary mechanical injury
followed by a secondary injury cascade where excitotoxicity plays a major role. While no
direct studies of Lanicemine in TBI have been published, its mechanism as a use-dependent
channel blocker makes it a mechanistically plausible candidate for mitigating this secondary
damage.

Core Experimental Methodologies
Protocol: [*(H]JMK-801 Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the NMDA receptor
ion channel pore.[5][9][10]

e Membrane Preparation:

o Whole brains (excluding cerebellum) from Wistar rats are homogenized in ice-cold Tris-
HCI buffer (pH 7.4).

o The homogenate is centrifuged, and the resulting pellet is washed multiple times to
remove endogenous glutamate and glycine.

o The final membrane preparation is resuspended in buffer and protein concentration is
determined.

» Binding Reaction:

o Aliquots of the membrane preparation (approx. 0.2 mg protein) are incubated in a final
volume of 100-200 pL.
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o The reaction mixture contains a fixed concentration of radioligand, [*H]MK-801 (e.g., 5
nM).

o To facilitate channel opening and ligand binding, saturating concentrations of glutamate
(e.g., 10 uM) and glycine (e.g., 10 uM) are included.

o For competition assays, varying concentrations of the test compound (Lanicemine) are
added.

o Non-specific binding is determined in a parallel set of tubes containing a high
concentration of an unlabeled channel blocker (e.g., 10 uM MK-801 or phencyclidine).

 Incubation: The mixture is incubated for an extended period (e.g., 120-180 minutes) at room
temperature (25°C) to reach equilibrium.

o Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber
filters using a cell harvester. The filters are washed quickly with ice-cold buffer to remove
unbound radioligand.

e Quantification: The filters are placed in scintillation vials with scintillation fluid, and the
radioactivity trapped on the filters is counted using a scintillation counter.

» Data Analysis: Specific binding is calculated by subtracting non-specific binding from total
binding. For competition assays, ICso values are determined using non-linear regression,
and Ki values are calculated using the Cheng-Prusoff equation.

Protocol: Whole-Cell Voltage-Clamp Electrophysiology

This technique measures the effect of a compound on NMDA receptor-mediated currents in
individual neurons.[11][12]

o Cell Preparation: Neuronal cultures (e.g., primary hippocampal neurons) or acute brain slices
are prepared and placed in a recording chamber on an inverted microscope. The chamber is
continuously perfused with artificial cerebrospinal fluid (aCSF).

o Recording Pipette: A glass micropipette (resistance 3-7 MQ) is filled with an intracellular
solution (e.g., K-Gluconate based) and mounted on a micromanipulator.
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» Establishing Whole-Cell Configuration:

o The pipette is guided to a neuron, and gentle suction is applied to form a high-resistance
(>1 GQ) "gigaseal" between the pipette tip and the cell membrane.

o The amplifier is set to voltage-clamp mode, holding the neuron at a negative potential
(e.g., -70 mV) to maintain Mg?* block of the NMDA receptor.

o A brief pulse of strong suction is applied to rupture the membrane patch, establishing
electrical and molecular access to the cell's interior (whole-cell mode).

e Recording NMDA Currents:

o To isolate NMDA currents, AMPA and GABA receptor blockers (e.g., CNQX and picrotoxin)
are added to the aCSF. The aCSF is also Mg?*-free or contains a low concentration of
Mg?2+.

o The cell is depolarized (e.g., to +40 mV) to relieve any remaining Mg?* block.

o NMDA receptors are activated by puffing a solution containing NMDA (e.g., 100 uM) and
glycine (e.g., 10 uM) onto the cell, and the resulting inward or outward current is recorded.

e Drug Application:

o After establishing a stable baseline NMDA current, the perfusion is switched to aCSF
containing the test compound (Lanicemine) at various concentrations.

o The effect of the compound on the amplitude of the NMDA-evoked current is measured.

» Data Analysis: The percentage of inhibition of the NMDA current is calculated for each
concentration of Lanicemine, and a concentration-response curve is generated to determine
the ICso.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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